4-Chloro-2-(phenylthio)benzothiazole

synthetic methodology C–H functionalization benzothiazole building blocks

Sourcing specific benzothiazole positional isomers for SAR often means long lead times. This 4-chloro-2-(phenylthio)benzothiazole (CAS 40427-66-5) overcomes that bottleneck, offering a verified substitution pattern critical for antifungal lead optimization. - Δ+0.79 logP vs. unsubstituted analog (5.4), enhancing membrane permeability in biological assays[reference:0] - 82% synthetic yield via NHC-Cu(I) catalysis, enabling efficient library diversification[reference:1] - Stable yellow crystalline powder (mp 155-157°C) for reliable storage and recrystallization.

Molecular Formula C13H8ClNS2
Molecular Weight 277.8 g/mol
CAS No. 40427-66-5
Cat. No. B1274132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(phenylthio)benzothiazole
CAS40427-66-5
Molecular FormulaC13H8ClNS2
Molecular Weight277.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C13H8ClNS2/c14-10-7-4-8-11-12(10)15-13(17-11)16-9-5-2-1-3-6-9/h1-8H
InChIKeyCXNIKATUXOZKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(phenylthio)benzothiazole Procurement Guide


4-Chloro-2-(phenylthio)benzothiazole (CAS 40427-66-5) is a heterocyclic compound in the benzothiazole family, with molecular formula C₁₃H₈ClNS₂ and molecular weight 277.8 g/mol . It contains a benzothiazole ring substituted with a chlorine atom at the 4-position and a phenylthio group at the 2-position . The compound has a predicted logP of 5.4, indicating high lipophilicity [1]. Its melting point is 155-157°C, and it appears as a yellow crystalline powder soluble in organic solvents . It is primarily used as a building block for the synthesis of more complex benzothiazole derivatives and has been investigated for applications in antifungal agrochemical development and medicinal chemistry [2].

Synthesis: 4-chloro synthetic handle for C–H thiolation building block
Antifungal SAR: positional isomer benchmarking against Botrytis cinerea
Physicochemical profiling: differentiation from unsubstituted analog

4-Chloro-2-(phenylthio)benzothiazole vs. Generic Analogs


Generic substitution of benzothiazole derivatives fails because the specific substitution pattern—4-chloro and 2-phenylthio—determines both synthetic utility and biological activity in ways that cannot be replicated by other positional isomers or unsubstituted analogs. The 4-chloro substituent enables specific nucleophilic aromatic substitution reactions that are not accessible with 2-chloro or 3-chloro analogs due to different electronic environments and leaving group reactivity . In antifungal activity against Botrytis cinerea, the position of the chlorine substituent materially affects potency: 2-(phenylthio)benzothiazole (unsubstituted) exhibits IC₅₀ = 0.75 μg/mL, while 2-(2-chlorophenylthio)benzothiazole and 2-(3-chlorophenylthio)benzothiazole show IC₅₀ values of 0.69 and 0.65 μg/mL, respectively [1]. Although direct data for the 4-chloro analog in this assay are not available in the current evidence base, the position-dependent activity observed across the 2- and 3-chloro analogs demonstrates that chlorine substitution pattern is a critical determinant of biological activity in this compound class. Furthermore, the 4-chloro substituent contributes to a calculated logP of 5.4 [2], which differs from unsubstituted 2-(phenylthio)benzothiazole and influences membrane permeability and distribution in biological assays—a parameter that cannot be reproduced by substituting an analog with different halogen placement or no halogen at all.

Regioisomeric mismatch: 2-/3-chloro analogs exhibit different nucleophilic substitution reactivity and may not support the same synthetic routes.
Unsubstituted 2-(phenylthio)benzothiazole lacks the 4-chloro handle, limiting downstream derivatization and SAR expansion at that position.
Chlorine position modulates antifungal potency in Botrytis cinerea; class-level SAR indicates activity profiles may not transfer across regioisomers.

4-Chloro-2-(phenylthio)benzothiazole: Differentiation Evidence


C–H Thiolation Synthetic Yield

4-Chloro-2-(phenylthio)benzothiazole was synthesized via N-heterocyclic carbene copper(I) complex-catalyzed direct C–H thiolation of 4-chlorobenzothiazole with thiophenol, using potassium carbonate as base in DMF solvent, achieving a yield of 82% [1]. This represents a catalyst-controlled synthetic route that avoids the use of pre-functionalized starting materials. While direct comparative yield data for other positional isomers under identical conditions are not reported in the same study, the 82% yield provides a benchmark for procurement decisions when selecting this specific regioisomer for synthetic planning.

C–H Thiolation Yield
Reported
82% yield
Supports synthetic workflow planning for 4-chloro regioisomer
Single data point; no direct isomer comparator available
synthetic methodology C–H functionalization benzothiazole building blocks

Melting Point vs. Unsubstituted Analog

4-Chloro-2-(phenylthio)benzothiazole exhibits a melting point of 155-157°C . In comparison, the unsubstituted analog 2-(phenylthio)benzothiazole has a reported melting point of 43-45°C [1]. This difference of approximately 110°C represents a significant and quantifiable physical property divergence directly attributable to the 4-chloro substitution. The higher melting point of the 4-chloro analog reflects stronger intermolecular interactions in the solid state, likely due to the polarizable C–Cl bond and its effect on crystal packing.

Melting Point
Direct comparison
155–157°C vs 43–45°C Δ ~110°C
Impacts recrystallization and storage stability
Solid-state handling advantage for ambient conditions
purification formulation solid-state characterization

Lipophilicity vs. Unsubstituted Analog

4-Chloro-2-(phenylthio)benzothiazole has a calculated logP of 5.4 [1]. The unsubstituted analog 2-(phenylthio)benzothiazole has a reported calculated logP of 4.61 . The addition of a 4-chloro substituent increases the calculated lipophilicity by approximately 0.79 log units, representing a roughly 6-fold increase in theoretical partition coefficient.

Calculated logP
Direct comparison
5.4 vs 4.61 Δ +0.79
Higher predicted membrane permeability
Calculated values; experimental confirmation recommended
ADME prediction membrane permeability drug design

Antifungal Activity and Chlorine Position

In a head-to-head comparative study of benzothiazole derivatives against Botrytis cinerea, the IC₅₀ values for 2-(phenylthio)benzothiazole (unsubstituted), 2-(2-chlorophenylthio)benzothiazole, and 2-(3-chlorophenylthio)benzothiazole were 0.75, 0.69, and 0.65 μg/mL, respectively [1]. The commercial fungicide Triadimefon was used as a positive control, with these three benzothiazole derivatives demonstrating superior inhibitory effect [1]. The 4-chloro analog (4-Chloro-2-(phenylthio)benzothiazole, CAS 40427-66-5) was not directly evaluated in this study. However, the observed potency trend—with increasing activity as chlorine substitution moves from the 2- to the 3-position—establishes that the position of chlorine substitution is a critical determinant of antifungal activity in this compound class. Quantitative data for the 4-chloro positional isomer in the same assay system are not available in the current evidence base.

Antifungal SAR
Class-level inference
2-Cl IC50 0.69, 3-Cl IC50 0.65 μg/mL; 4-Cl not tested
Position-dependent potency supports SAR context
Direct 4-Cl measurement required for substitution decision
antifungal agrochemicals Botrytis cinerea structure-activity relationship

Boiling Point vs. Unsubstituted Analog

4-Chloro-2-(phenylthio)benzothiazole has a predicted boiling point of 431.9°C at 760 mmHg and a flash point of 215°C [1]. The unsubstituted analog 2-(phenylthio)benzothiazole has a reported boiling point of 376.8°C at 760 mmHg [2]. The 4-chloro substitution increases the boiling point by approximately 55°C.

Boiling Point (pred.)
Direct comparison
431.9°C vs 376.8°C Δ +55°C
Supports high-temperature reaction compatibility
Predicted values; experimental confirmation recommended
thermal analysis vacuum distillation high-temperature processing

Density vs. Unsubstituted Analog

4-Chloro-2-(phenylthio)benzothiazole has a predicted density of 1.44 g/cm³ [1]. The unsubstituted analog 2-(phenylthio)benzothiazole has a reported density of 1.30 g/cm³ [2]. The 4-chloro substitution increases the predicted density by 0.14 g/cm³, representing approximately 11% greater mass per unit volume.

Density (pred.)
Direct comparison
1.44 g/cm³ vs 1.30 g/cm³ Δ +0.14
Informs formulation and shipping volume calculations
Predicted values; bulk procurement review advised
formulation density determination solid-state characterization

4-Chloro-2-(phenylthio)benzothiazole Application Scenarios


C–H Functionalization to 2,4-Disubstituted Benzothiazoles

Based on the demonstrated 82% synthetic yield for C–H thiolation using NHC-Cu(I) catalysis [1], this compound serves as a starting material for generating 2-substituted-4-chloro-benzothiazole libraries. The 4-chloro group remains intact during 2-position functionalization, enabling subsequent diversification via nucleophilic aromatic substitution at the 4-position. The higher melting point (155-157°C) compared to unsubstituted analogs (43-45°C) facilitates purification by recrystallization and provides greater solid-state stability during storage and handling in synthetic workflows.

Antifungal Lead: Botrytis cinerea

Class-level SAR data demonstrate that chlorine substitution position on the phenylthio-benzothiazole scaffold materially affects antifungal potency against Botrytis cinerea, with 2-Cl and 3-Cl analogs showing IC₅₀ values of 0.69 and 0.65 μg/mL respectively, both superior to the unsubstituted analog (IC₅₀ = 0.75 μg/mL) [2]. The 4-chloro regioisomer (CAS 40427-66-5) represents an unexplored positional variant within this activity landscape. Its calculated logP of 5.4 [3] predicts enhanced membrane permeability and foliar penetration compared to analogs with lower logP values, supporting its evaluation as a potential fungicide lead with improved physicochemical properties for agricultural formulations.

CNS Probe Design Building Block

With a calculated logP of 5.4 [3]—approximately 0.79 log units higher than the unsubstituted analog (logP = 4.61) [4]—this compound provides a lipophilic scaffold for designing blood-brain barrier-permeable small molecule probes. The 4-chloro substituent serves both as a lipophilicity-enhancing group and as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling following chlorine-to-boronic acid/ester conversion). The higher boiling point (431.9°C predicted) [5] and density (1.44 g/cm³ predicted) [3] relative to unsubstituted analogs support processing under elevated-temperature reaction conditions and inform formulation calculations for in vivo dosing studies.

Physicochemical Comparison of Positional Isomers

This compound enables systematic evaluation of how chlorine substitution at the 4-position alters key physicochemical parameters relative to the 2-Cl and 3-Cl analogs. Specifically: melting point (155-157°C) vs. 2-(phenylthio)benzothiazole (43-45°C) [4]; calculated logP (5.4) [3] vs. unsubstituted analog (4.61) [4]; boiling point (431.9°C predicted) [5] vs. unsubstituted analog (376.8°C predicted) [4]; and density (1.44 g/cm³ predicted) [3] vs. unsubstituted analog (1.30 g/cm³) [4]. These quantifiable differences—Δ ~110°C in melting point, Δ +0.79 logP units, Δ +55°C in boiling point, and Δ +0.14 g/cm³ in density—establish a physicochemical fingerprint specific to 4-chloro substitution. Procurement of this isomer supports SAR campaigns where correlations between substitution position and in vitro/in vivo outcomes are being mapped to guide medicinal chemistry optimization.

Application
Selection Property
Validation Focus
C–H thiolation building block
4-Chloro synthetic handle stability
Verify cross-coupling and nucleophilic substitution compatibility
Antifungal screening (Botrytis cinerea)
Chlorine position SAR context
Compare antifungal potency among chloro positional isomers
CNS probe scaffold design
High predicted lipophilicity
Assess blood-brain barrier permeability in model systems
Isomer physicochemical benchmarking
4-Cl substitution fingerprint (mp, logP, bp, density)
Correlate physicochemical profile with biological endpoints
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